molecular formula C24H25N5O3 B11307794 N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

N-(4-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11307794
M. Wt: 431.5 g/mol
InChI Key: KCRBTEROKPDYGQ-UHFFFAOYSA-N
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Description

N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of a piperidine ring, a pyrimidine ring, and a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with the benzodioxole moiety. Common reaction conditions include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound is investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N-(4-{[6-METHYL-2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE include other piperidine and pyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-16-13-22(28-24(25-16)29-11-3-2-4-12-29)26-18-6-8-19(9-7-18)27-23(30)17-5-10-20-21(14-17)32-15-31-20/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,27,30)(H,25,26,28)

InChI Key

KCRBTEROKPDYGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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